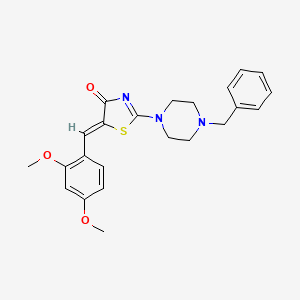![molecular formula C23H29N3O4 B6117056 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6117056.png)
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and pharmaceuticals. This compound is also known as DPA-714, and it is a selective ligand for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammation. In
Mécanisme D'action
The mechanism of action of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide involves its selective binding to TSPO. TSPO is a transmembrane protein that is located on the outer mitochondrial membrane and is involved in various cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. TSPO is also upregulated in response to neuroinflammation, making it a useful biomarker for studying neuroinflammation in vivo. By binding selectively to TSPO, DPA-714 can be used to track neuroinflammation in vivo and monitor the efficacy of anti-inflammatory treatments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide are primarily related to its selective binding to TSPO. TSPO is involved in various cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been shown to modulate these functions by binding selectively to TSPO. In addition, DPA-714 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide in lab experiments is its selective binding to TSPO. This makes it a useful tool for studying neuroinflammation in vivo and monitoring the efficacy of anti-inflammatory treatments. However, one of the limitations of using DPA-714 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide. One direction is to explore its potential applications in cancer research, as TSPO is overexpressed in various types of cancer cells. Another direction is to develop more water-soluble derivatives of DPA-714 that can be administered more easily in vivo. Additionally, further research is needed to explore the potential therapeutic applications of DPA-714 in various inflammatory conditions.
Méthodes De Synthèse
The synthesis of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide involves a series of chemical reactions. The process starts with the reaction of 2,4-dimethoxybenzylamine with ethyl 2-bromoacetate in the presence of a base to form 2-(2,4-dimethoxybenzyl)-2-oxoethyl bromide. This intermediate is then reacted with piperazine to form 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-2-oxoethyl bromide, which is then reacted with phenethylamine in the presence of a base to form 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide.
Applications De Recherche Scientifique
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of neuroinflammation. TSPO is a biomarker for neuroinflammation, and DPA-714 has been shown to bind selectively to TSPO, making it a useful tool for studying neuroinflammation in vivo. DPA-714 has also been studied for its potential applications in cancer research, as TSPO is overexpressed in various types of cancer cells.
Propriétés
IUPAC Name |
2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-29-19-9-8-18(21(14-19)30-2)16-26-13-12-25-23(28)20(26)15-22(27)24-11-10-17-6-4-3-5-7-17/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGSMLHNGVXTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)



![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6117034.png)
![2,3-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6117035.png)


![2-[9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B6117049.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6117058.png)

![methyl 5-(4-methoxy-2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6117077.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B6117087.png)